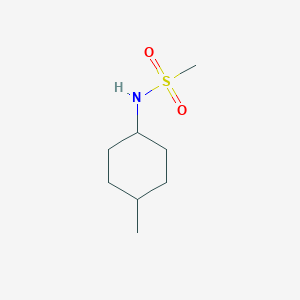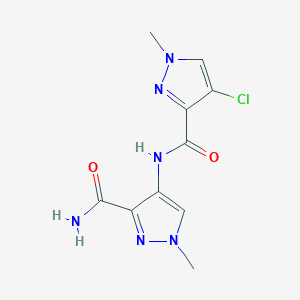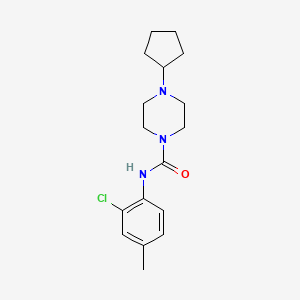![molecular formula C16H21F2N5O B10968149 5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the cyclopropyl and difluoromethyl groups. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine intermediate, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The difluoromethyl group is then introduced using difluoromethylating agents under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
- 5-cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- 5-cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H21F2N5O |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H21F2N5O/c1-22(2)7-3-6-19-16(24)11-9-20-23-13(14(17)18)8-12(10-4-5-10)21-15(11)23/h8-10,14H,3-7H2,1-2H3,(H,19,24) |
InChI Key |
GDNVXIVSCQMEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968067.png)
![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)

![N-cycloheptyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968086.png)

![2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B10968101.png)
![{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(2,4,6-trimethylphenyl)methanone](/img/structure/B10968108.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10968117.png)
![N-cyclopropyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968128.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10968133.png)
![N-cyclohexyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968138.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10968152.png)
![(5Z)-5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10968156.png)
